molecular formula C14H11NO5 B6397981 3-(3-Methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261932-38-0

3-(3-Methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6397981
CAS No.: 1261932-38-0
M. Wt: 273.24 g/mol
InChI Key: BSMWNGLXQOZCKE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-nitrobenzoic acid (CAS 1261932-38-0) is a nitro-substituted benzoic acid derivative of significant interest in advanced synthetic organic chemistry. Its well-defined structure features both an electron-donating methoxyphenyl substituent at the 3-position and an electron-withdrawing nitro group, creating a versatile scaffold for selective functionalization and the preparation of more complex molecules . This compound serves as a valuable building block and synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs) and novel materials . The presence of opposing electronic groups on the aromatic ring system allows for precise modifications, enabling its use in targeted synthesis for various research applications . It is characterized by spectroscopic methods including NMR and IR, as well as HPLC for purity verification . The product is offered with a purity of 95% and is intended for use in research and development purposes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(6-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMWNGLXQOZCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689162
Record name 3'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-38-0
Record name 3'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Identification and De Novo Synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, biphenyl-carboxylic acid derivatives serve as privileged scaffolds for designing non-steroidal anti-inflammatory drugs (NSAIDs), PDE4 inhibitors, and targeted oncology therapeutics. Identifying specific, highly substituted derivatives such as 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (IUPAC: 3'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid) in chemical databases can be challenging. Often, these exact molecular arrangements lack a universally registered Chemical Abstracts Service (CAS) number, requiring researchers to pivot from database mining to de novo synthesis.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the structural identification, database mining strategy, and a field-proven, self-validating synthetic workflow to generate and characterize this specific biphenyl derivative.

Structural Analysis & Database Mining Strategy

When performing a CAS number lookup for a highly specific molecule, substructure searches are more effective than exact-match text queries. While the exact unsubstituted core of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid may be a novel or uncatalogued intermediate, structurally adjacent derivatives have established CAS registry numbers. For example, the closely related 4-methoxy derivative is commercially cataloged under CAS 1381944-20-2 [1].

To proceed with drug development, we must synthesize the target compound from commercially available, CAS-registered precursors. The quantitative data for the target scaffold and its necessary precursors are summarized below.

Table 1: Quantitative Structural Data & CAS Registry
Compound / RoleIUPAC NomenclatureCAS NumberMolecular FormulaExact Mass (Da)
Target Scaffold 3'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acidUncataloguedC₁₄H₁₁NO₅273.06
Related Analog 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid1381944-20-2C₁₅H₁₃NO₆303.07
Precursor 1 3-bromo-5-nitrobenzoic acid6307-83-1C▵H₄BrNO₄244.93
Precursor 2 (3-methoxyphenyl)boronic acid10365-98-7C▵H₉BO₃152.06

De Novo Synthesis: Suzuki-Miyaura Cross-Coupling

Because the target compound lacks a direct commercial supply chain, we must employ a highly reliable synthetic route. The Suzuki-Miyaura cross-coupling is the gold standard for synthesizing biphenyl systems.

Causality of Experimental Choices
  • Reaction Chemistry: We couple with. The Suzuki coupling is chosen because it is highly regioselective and tolerates both the electron-withdrawing nitro group and the acidic carboxylic proton without requiring tedious protection/deprotection steps.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is selected due to its proven efficacy in coupling sterically unhindered aryl bromides.

  • Base: Sodium carbonate (Na₂CO₃) is utilized to neutralize the generated HBr and to activate the boronic acid by forming a highly reactive boronate complex, which accelerates the transmetalation step.

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is critical. Toluene solubilizes the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring optimal reaction kinetics at the solvent interface.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq, 2.46 g, 10 mmol) and (3-methoxyphenyl)boronic acid (1.2 eq, 1.82 g, 12 mmol).

  • Solvent & Base Addition: Add 40 mL of the Toluene/EtOH/H₂O (2:1:1) solvent mixture. Add Na₂CO₃ (3.0 eq, 3.18 g, 30 mmol).

  • Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq, 577 mg, 0.5 mmol) under a positive flow of Argon.

  • Reflux: Attach a reflux condenser and heat the mixture to 90°C for 8-12 hours under an Argon atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of water and extract with Ethyl Acetate (EtOAc) to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the target carboxylic acid. Extract the acidic aqueous layer with fresh EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Synthesis R1 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Cat Catalyst & Base Pd(PPh3)4 / Na2CO3 R1->Cat Mix R2 (3-Methoxyphenyl)boronic acid (CAS: 10365-98-7) R2->Cat Mix Cond Reaction Conditions Toluene/EtOH/H2O (2:1:1) Reflux, 8-12 h Cat->Cond Heat Workup Workup & Purification Acidic Workup (HCl) EtOAc Extraction Cond->Workup Cool & Quench Prod 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (Target Compound) Workup->Prod Isolate

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target biphenyl scaffold.

Analytical Validation & Self-Validating Systems

In drug development, a protocol must be a self-validating system. We cannot assume the reaction proceeded cleanly based on visual precipitation alone. The following analytical workflow ensures that the isolated compound is exactly 3-(3-Methoxyphenyl)-5-nitrobenzoic acid with >98% purity.

Validation Protocol
  • In-Process Control (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexane:EtOAc 1:1 with 1% Acetic Acid). The disappearance of the 3-bromo-5-nitrobenzoic acid spot confirms reaction completion.

  • Preparative HPLC: Purify the crude extract using a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) gradient.

  • LC-MS Analysis: Subject the purified fraction to Liquid Chromatography-Mass Spectrometry. The exact mass of the target is 273.06 Da. In negative electrospray ionization (ESI-), look for the prominent [M-H]⁻ ion at m/z 272.06 .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded aromatic protons of the nitro-substituted ring (typically >8.0 ppm), the multiplet of the methoxyphenyl ring (7.0 - 7.5 ppm), and the distinct singlet of the methoxy group (-OCH₃) around 3.8 - 3.9 ppm.

    • ¹³C NMR: Confirm the presence of 14 distinct carbon environments, specifically the carboxylic acid carbonyl (~166 ppm) and the methoxy carbon (~55 ppm).

Validation Crude Crude Extract (Organic Phase) TLC TLC Monitoring (In-Process Control) Crude->TLC HPLC Prep-HPLC (Purification) TLC->HPLC LCMS LC-MS Analysis (m/z 272.06 [M-H]-) HPLC->LCMS NMR 1H & 13C NMR (Structural ID) LCMS->NMR Pure Validated Compound (>98% Purity) NMR->Pure

Figure 2: Sequential analytical validation workflow ensuring structural integrity and purity.

References

  • NextSDS / Echemi Chemical Database. "4-Methoxy-3-(3-Methoxyphenyl)-5-nitrobenzoic acid — Chemical Substance Information (CAS 1381944-20-2)". Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid". PubChem. Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734370, (3-Methoxyphenyl)boronic acid". PubChem. Retrieved from:[Link]

Sources

Technical Guide: Synthesis, Characterization, and Application of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Identity

3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a highly functionalized biphenyl derivative characterized by the presence of three distinct pharmacophoric handles: a carboxylic acid, a nitro group, and a methoxy ether. Biphenyl scaffolds are privileged structures in drug discovery, frequently utilized to induce conformational restriction and enhance binding affinity in targets such as phosphodiesterase-4 (PDE4) and retinoid-related orphan receptor gamma (RORγ).

Understanding the precise physicochemical properties of this molecule is the first step in predicting its pharmacokinetic behavior and designing downstream synthetic modifications.

Quantitative Physicochemical Data
PropertyValueCausality / Implication
Molecular Formula C₁₄H₁₁NO₅Determines the exact stoichiometric requirements for synthesis and elemental analysis[4].
Molecular Weight 273.24 g/mol Falls well within Lipinski’s Rule of 5, making it an ideal fragment or intermediate for oral drug development.
Hydrogen Bond Donors 1 (Carboxylic -OH)Provides a critical interaction point for target binding and dictates pH-dependent solubility.
Hydrogen Bond Acceptors 5 (Nitro, Methoxy, Carbonyl)High acceptor count enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
Rotatable Bonds 3Maintains a relatively rigid biphenyl core while allowing the methoxy and carboxylate groups to optimize binding geometry.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the biphenyl core requires a robust, regioselective carbon-carbon bond-forming reaction. The Suzuki-Miyaura cross-coupling is the industry standard for this transformation due to its high functional group tolerance and mild conditions.

To synthesize 3-(3-Methoxyphenyl)-5-nitrobenzoic acid, the optimal retrosynthetic disconnection cleaves the bond between the two aromatic rings. This leads to two commercially available and highly stable precursors: 3-bromo-5-nitrobenzoic acid and 3-methoxyphenylboronic acid .

The electron-withdrawing nitro group on the aryl bromide activates the C-Br bond toward oxidative addition by the palladium catalyst[3]. Conversely, the electron-donating methoxy group on the boronic acid enhances its nucleophilicity, facilitating rapid transmetalation[2].

Retrosynthesis Target 3-(3-Methoxyphenyl)- 5-nitrobenzoic acid (Target) Precursors 3-Bromo-5-nitrobenzoic acid + 3-Methoxyphenylboronic acid Target->Precursors Retrosynthetic Disconnection Catalyst Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C Precursors->Catalyst Forward Synthesis

Retrosynthetic disconnection and forward synthesis strategy for the biphenyl core.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that dictate whether the reaction should proceed, eliminating guesswork and preventing the waste of downstream resources.

Reagents & Materials
  • Electrophile: 3-bromo-5-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: 3-methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv) - Causality: The bidentate dppf ligand prevents catalyst deactivation and handles electron-deficient aryl bromides efficiently.

  • Base: K₂CO₃ (3.0 equiv) - Causality: Deprotonates the carboxylic acid (requiring 1 equiv) and activates the boronic acid to form the reactive boronate complex (requiring 2 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Causality: Water is essential for the dissolution of the inorganic base and the activation of the boronic acid.

Step-by-Step Methodology
  • Reaction Assembly: In a Schlenk flask, combine 3-bromo-5-nitrobenzoic acid, 3-methoxyphenylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • IPC Check (Self-Validation): After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass (m/z 244/246 [M-H]⁻) is consumed, and the product mass (m/z 272 [M-H]⁻) is the dominant peak. If incomplete, continue heating for 2 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and add 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification protonates the carboxylate, driving the product into the organic (EtOAc) layer.

  • Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from ethanol.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Pd0->OxAdd + 3-Bromo-5-nitrobenzoic acid TransMet Transmetalation Complex [Ar-Pd(II)-Ar'] OxAdd->TransMet + 3-Methoxyphenylboronic acid + Base (K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - 3-(3-Methoxyphenyl)-5-nitrobenzoic acid

Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanistic cycle.

Analytical Characterization Workflows

To definitively confirm the structural identity and purity of the synthesized 3-(3-Methoxyphenyl)-5-nitrobenzoic acid, a multi-modal analytical approach is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization Negative Mode (ESI-).

  • Expected Result: A dominant peak at m/z 272.2 [M-H]⁻ . The absence of the characteristic bromine isotopic doublet (1:1 ratio at m/z 244/246) confirms the complete consumption of the aryl bromide precursor.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (required to solubilize the carboxylic acid).

  • Diagnostic Peaks:

    • δ ~13.5 ppm (s, 1H): Broad singlet corresponding to the highly deshielded carboxylic acid proton.

    • δ 8.3 - 8.6 ppm (m, 3H): The three protons on the nitrobenzoate ring. The electron-withdrawing nitro and carboxyl groups shift these protons significantly downfield.

    • δ 3.85 ppm (s, 3H): A sharp, distinct singlet integrating to 3 protons, confirming the successful incorporation of the methoxy (-OCH₃) group from the boronic acid partner.

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-nitro-2-phenylmethoxybenzoic acid - 5340-21-6, C14H11NO5, density, melting point, boiling point, structural formula, synthesis. Chemsynthesis. Available at: [Link]

An In-depth Technical Guide on the Solubility of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid, a key physicochemical property influencing bioavailability, formulation, and efficacy in drug development.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical basis of the compound's solubility, presents detailed experimental protocols for its determination, and discusses its expected behavior in various solvents. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental parameter in chemical and pharmaceutical sciences.[3] For an active pharmaceutical ingredient (API), poor aqueous solubility is a major challenge, often leading to low and variable oral bioavailability, which can impede its therapeutic potential.[2][4] It is estimated that up to 40% of approved drugs and 90% of those in the development pipeline are poorly soluble.[4] A thorough characterization of the solubility of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is therefore essential in the early stages of drug discovery and development.[2][5]

3-(3-Methoxyphenyl)-5-nitrobenzoic acid (CAS No: 78238-12-7) is an organic compound with the molecular formula C8H7NO5.[6][7] Its structure, featuring a carboxylic acid, a nitro group, and a methoxyphenyl group, dictates its physicochemical properties and, consequently, its solubility profile across different media.[6]

Physicochemical Properties and Theoretical Solubility Considerations

Understanding the intrinsic properties of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is crucial for predicting and interpreting its solubility.

Molecular Structure and Functional Group Analysis
  • Carboxylic Acid (-COOH): This functional group is acidic and ionizable. At a pH above its dissociation constant (pKa), the carboxylic acid deprotonates to form a negatively charged carboxylate ion (-COO⁻).[8] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral, protonated form.[8]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group increases the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted benzoic acid.[9] The predicted pKa for 3-Methoxy-5-nitrobenzoic acid is approximately 3.36.[6]

  • Methoxyphenyl Group (-OCH₃C₆H₄): This part of the molecule is predominantly nonpolar and hydrophobic, contributing to its solubility in organic solvents.

The balance between the hydrophilic, ionizable carboxylate group and the hydrophobic methoxyphenyl moiety suggests that the solubility of this compound will be highly dependent on both the pH of the aqueous medium and the polarity of the organic solvent.

Predicting Aqueous Solubility: The Henderson-Hasselbalch Equation

For an ionizable compound like 3-(3-Methoxyphenyl)-5-nitrobenzoic acid, the Henderson-Hasselbalch equation is instrumental in predicting the relationship between pH and solubility. The total aqueous solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. The relationship can be described by the equation:

S = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH of the solution rises above the compound's pKa, the concentration of the more soluble ionized form increases, leading to a logarithmic increase in total solubility.[10]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a robust experimental methodology is required. The equilibrium shake-flask method is the gold standard for this purpose.[11][12]

Equilibrium Solubility Determination: The Shake-Flask Method

This method involves creating a saturated solution of the compound and subsequently measuring the concentration of the dissolved solute.[11][13]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Prepare samples in triplicate for each solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (typically 24-72 hours) equil1->equil2 sep1 Allow solution to settle post-agitation equil2->sep1 sep2 Centrifuge or filter (e.g., 0.22 µm PTFE filter) to remove undissolved solid sep1->sep2 ana1 Collect a clear aliquot of the supernatant sep2->ana1 ana2 Dilute as necessary for quantification ana1->ana2 ana3 Quantify concentration via a validated HPLC-UV method against a calibration curve ana2->ana3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[11]

  • Preparation: Add an excess amount of solid 3-(3-Methoxyphenyl)-5-nitrobenzoic acid to a series of vials, each containing a precise volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., orbital shaker at 25°C). The agitation period should be sufficient to ensure equilibrium is reached, typically between 24 and 72 hours.[11]

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is commonly done by centrifugation to pellet the undissolved solid, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.[11][14]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve generated from standard solutions of known concentrations is required for precise quantification.[11]

Rationale for Solvent Selection

The choice of solvents should be based on their relevance in pharmaceutical and chemical processes.

  • Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8): These are critical for simulating physiological conditions in the gastrointestinal tract and are essential for the Biopharmaceutics Classification System (BCS).[3][12] Solubility is expected to be significantly higher at pH 6.8 compared to pH 1.2 and 4.5.

  • Water: Provides the baseline for aqueous solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are common in synthesis and formulation.[11] Studies on similar compounds like 3-nitrobenzoic acid show significant solubility in these solvents.[15]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds. Acetonitrile is also commonly used, and the solubility of related compounds has been experimentally determined in it.[11][15]

  • Nonpolar Solvents (e.g., Toluene): Solubility is expected to be low due to the polarity mismatch, following the "like dissolves like" principle.[11]

Expected Solubility Profile of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

Based on its chemical structure, the following solubility trends are anticipated.

Table of Expected Solubility
Solvent SystemSolvent TypeExpected SolubilityRationale
Water (pH < pKa)Polar ProticLowThe molecule exists predominantly in its less polar, neutral form.[8]
Phosphate Buffer (pH 6.8)Polar ProticHighThe molecule is primarily in its ionized, highly polar carboxylate form, enhancing water solubility.[8]
Ethanol / MethanolPolar ProticHighCapable of hydrogen bonding with the solute. Related nitrobenzoic acids show high solubility.[15]
DMSOPolar AproticVery HighStrong dipole-dipole interactions effectively solvate the polar functional groups.
AcetonitrilePolar AproticModerateA polar solvent capable of dissolving the compound, though generally less effective than DMSO or alcohols.[15]
TolueneNonpolarLowSignificant mismatch in polarity between the solvent and the polar solute.[11]
pH-Solubility Relationship

The ionization state and thus the aqueous solubility of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid are directly controlled by pH.

G cluster_ph Influence of pH on Aqueous Solubility cluster_solubility low_ph Low pH (pH << pKa) pka_ph pH ≈ pKa low_ph->pka_ph pH Increases low_sol Low Solubility (Dominated by Neutral Form, S₀) low_ph->low_sol high_ph High pH (pH >> pKa) pka_ph->high_ph pH Increases increasing_sol Rapid Increase in Solubility pka_ph->increasing_sol high_sol High Solubility (Dominated by Ionized Form) high_ph->high_sol

Caption: The pH-dependent solubility profile for an acidic compound like 3-(3-Methoxyphenyl)-5-nitrobenzoic acid.

Conclusion

The solubility of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a critical parameter dictated by its molecular structure and the properties of the solvent system. Its carboxylic acid moiety results in a pronounced pH-dependent solubility in aqueous environments, a key consideration for its potential as an orally administered therapeutic agent. Solubility in organic solvents is governed by polarity and hydrogen bonding interactions. The theoretical principles and validated experimental protocols detailed in this guide provide a robust framework for accurately characterizing the solubility profile of this compound, facilitating informed decision-making in formulation, analytical method development, and further research.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). ALWSCI.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20).
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). protocols.io.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Solubility Testing of Organic Compounds. (n.d.). Scribd.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • pH-solubility profiles or organic carboxylic acids and their salts. (1978). PubMed.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27). ACS Publications.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • 3-METHOXY-5-NITROBENZOIC ACID. (n.d.). LookChem.
  • Effect of system pH on partition coefficient (K) of carboxylic acids... (n.d.). ResearchGate.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate.
  • 3-Methoxy-5-nitrobenzoic acid. (n.d.). PubChem.
  • 3-Methoxy-5-nitrobenzoic acid. (n.d.). CymitQuimica.
  • 3-Nitrobenzoic acid. (n.d.). Wikipedia.
  • 3-Methoxybenzoic Acid. (n.d.). PubChem.
  • 3-METHOXY-5-NITROBENZOIC ACID. (2025, July 24). ChemicalBook.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • 4-Methoxy-3-(3-Methoxyphenyl)-5-nitrobenzoic acid. (n.d.). NextSDS.
  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl). (n.d.). EPA.

Sources

biological activity of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid Derivatives

Abstract

The 3-(3-Methoxyphenyl)-5-nitrobenzoic acid scaffold represents a compelling, albeit underexplored, chemical framework. It integrates three key pharmacophoric elements: a nitro-substituted benzoic acid core, a biaryl linkage, and a methoxy-functionalized phenyl ring. Each of these components has been independently associated with significant biological activities in medicinal chemistry. The nitro group can act as a crucial hydrogen bond acceptor and is a precursor to the synthetically versatile amino group. The benzoic acid moiety provides a classic anchor for protein-ligand interactions, while the methoxyphenyl group is prevalent in numerous enzyme inhibitors. This guide synthesizes data from structurally related compounds to build a predictive framework for the biological potential of this derivative class, outlining plausible mechanisms of action and providing robust protocols for their synthesis and evaluation.

Introduction: A Scaffold of Untapped Potential

In the landscape of drug discovery, the assembly of known bioactive fragments into novel molecular architectures is a cornerstone of rational design. The 3-(3-Methoxyphenyl)-5-nitrobenzoic acid core is a prime example of such a design. While direct literature on this specific parent compound is sparse, a thorough analysis of its constituent parts provides a strong rationale for its investigation.

  • The Nitrobenzoic Acid Core: The nitro group is a powerful electron-withdrawing feature that modulates the acidity and reactivity of the benzoic acid. Crucially, it serves as a synthetic handle for reduction to an amino group, opening a vast chemical space for derivatization and activity tuning.

  • The Methoxyphenyl Moiety: The presence of a methoxy group, particularly the 3,4,5-trimethoxy substitution, is a well-established feature in potent anticancer agents that target critical cellular machinery like microtubules and protein kinases.[1][2][3] Derivatives containing this motif have shown promise as dual inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1][2]

  • The Biaryl Linkage: The connection between the two phenyl rings creates a semi-rigid structure capable of orienting functional groups for optimal interaction within protein binding pockets. This structural element is common in inhibitors of enzymes such as tyrosinase and myeloperoxidase.[4][5]

This guide will therefore explore the probable biological activities of this scaffold, focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound, grounded in the established activities of its structural analogs.

Synthetic Strategy: A Plausible Pathway

The synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid derivatives can be approached through established cross-coupling methodologies. A representative and highly efficient method is the Suzuki-Miyaura coupling reaction, which facilitates the formation of the critical carbon-carbon bond between the two aromatic rings.

cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Core Scaffold cluster_3 Further Derivatization A 3-Bromo-5-nitrobenzoic acid C Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Toluene/Water) A->C B 3-Methoxyphenylboronic acid B->C D 3-(3-Methoxyphenyl)-5-nitrobenzoic acid C->D Suzuki Coupling E Amide/Ester Coupling (e.g., with amines/alcohols) D->E F Nitro Group Reduction (e.g., H2, Pd/C) D->F G Biologically Active Derivatives E->G F->G A 1. Compound Structure Input (SMILES/SDF format) B 2. ADMET Prediction (SwissADME, pkCSM) A->B Physicochemical Properties, Pharmacokinetics C 3. Target Identification (PASS Online, SwissTargetPrediction) A->C Predict Biological Activity Spectra G 7. Prioritization of Candidates for Synthesis & In Vitro Testing B->G Filter by Lipinski's Rule, Toxicity Prediction E 5. Ligand & Protein Preparation (PDB, ChemDraw) C->E Select Protein Target (PDB ID) D 4. Molecular Docking (AutoDock, PyRx) F 6. Binding Affinity Analysis (kcal/mol) D->F Simulate Interaction E->D F->G Rank by Score & Pose A 1. Cell Seeding (Seed cancer cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of test compounds) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Reagent Addition (Add 3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) C->D E 5. Formazan Crystal Formation (Incubate for 2-4 hours) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve crystals) E->F G 7. Absorbance Reading (Measure at ~570 nm using a plate reader) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

Sources

Rational Design and Synthesis of Biphenyl Scaffolds: A Technical Guide to 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the biphenyl motif is recognized as a "privileged structure," appearing in approximately 4.3% of all FDA-approved medications [1][2]. The compound 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (and its closely related derivatives, such as the 4-methoxy analog, CAS 1381944-20-2) serves as a highly versatile, trifunctional building block[3][4].

The strategic value of this specific scaffold lies in its precise substitution pattern:

The Biphenyl Core: Restricts conformational flexibility and enables robust π

π stacking and hydrophobic interactions within target protein pockets, a mechanism heavily exploited in the design of NMDA-receptor negative allosteric modulators and kinase inhibitors[5][6].
  • The Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor while fine-tuning the lipophilicity (LogP) of the western aryl ring.

  • The Nitro Group (-NO₂): Functions as a strongly electron-withdrawing group during upstream synthesis and serves as a masked primary amine for downstream functionalization.

  • The Carboxylic Acid (-COOH): Provides a primary handle for amide coupling or esterification, allowing the scaffold to be seamlessly integrated into larger therapeutic molecules or PROTAC linkers.

  • Retrosynthetic Strategy and Causality

    The construction of asymmetric bi-aryl systems is most reliably achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [7].

    Causality in Design: Attempting to couple an aniline-containing aryl halide directly often leads to catalyst poisoning, as the free amino group can coordinate to the palladium center. By utilizing 3-bromo-5-nitrobenzoic acid as the electrophile, the strongly electron-withdrawing nitro group significantly lowers the electron density of the C-Br bond. This accelerates the rate-determining oxidative addition step of the Pd(0) catalyst into the aryl halide bond[7].

    Retrosynthesis Target 3-(3-Methoxyphenyl)- 5-nitrobenzoic acid Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling Retrosynthetic Disconnection ArylHalide 3-Bromo-5-nitrobenzoic acid Coupling->ArylHalide BoronicAcid (3-Methoxyphenyl) boronic acid Coupling->BoronicAcid

    Fig 1. Retrosynthetic disconnection of the biphenyl scaffold via Suzuki-Miyaura coupling.

    Physicochemical Profiling

    Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows (e.g., solubility during extraction) and biological systems. Below is a comparative profile of the base scaffold and its commercially prevalent 4-methoxy derivative[8].

    Table 1: Quantitative Physicochemical Properties

    Property3-(3-Methoxyphenyl)-5-nitrobenzoic acid4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS 1381944-20-2)
    Molecular Formula C₁₄H₁₁NO₅C₁₅H₁₃NO₆
    Molecular Weight 273.24 g/mol 303.27 g/mol
    Calculated XLogP3-AA ~2.52.8
    Topological PSA 92.6 Ų102.0 Ų
    H-Bond Donors 11
    H-Bond Acceptors 56
    Rotatable Bonds 34

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, it is imperative to design workflows that include built-in In-Process Controls (IPCs) to ensure the system is self-validating.

    Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

    Objective: Construct the biphenyl core while preserving the nitro and carboxylic acid functionalities.

    Reagents:

    • 3-Bromo-5-nitrobenzoic acid (1.0 eq, 10 mmol)

    • (3-Methoxyphenyl)boronic acid (1.2 eq, 12 mmol)

    • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

    • K₂CO₃ (3.0 eq, 30 mmol)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

    Step-by-Step Methodology & Causality:

    • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

    • Reagent Addition: Add the aryl bromide, boronic acid, and K₂CO₃. Stir to form a suspension.

    • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of N₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a stereoelectronic requirement for the final reductive elimination step, thereby preventing side reactions like protodeboronation[7].

    • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl bromide mass is consumed, and the product mass ([M-H]⁻ = 272 m/z) dominates the chromatogram.

    • Workup: Cool to room temperature, concentrate the dioxane in vacuo, and dilute the aqueous layer with water. Acidify dropwise with 1M HCl to pH ~2. Causality: Protonating the carboxylate salt converts it to the highly lipophilic free acid, causing the target biphenyl to crash out of the aqueous solution as a precipitable solid. Filter and dry.

    Protocol B: Chemoselective Nitro Reduction

    Objective: Convert the nitro group to an aniline for downstream amide coupling, without reducing the aromatic rings or cleaving the methoxy ether.

    Table 2: Reaction Optimization Parameters for Nitro Reduction [9][10]

    Catalyst SystemHydrogen SourceSolventTempChemoselectivityYield
    5% Pd/C H₂ (1 atm balloon) MeOH 25 °C High >95%
    10% Pd/CHydrazine HydrateEtOH80 °CModerate85%
    Fe / NH₄Cl-EtOH/H₂O90 °CHigh80%

    Step-by-Step Methodology & Causality:

    • Preparation: Dissolve 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (5 mmol) in anhydrous Methanol (30 mL).

    • Inert Atmosphere: Purge the flask heavily with N₂.

    • Catalyst Addition: Carefully add 5% Pd/C (10 wt%). Causality: Dry palladium on carbon is highly pyrophoric. If added to methanol in the presence of ambient oxygen, it will ignite the solvent vapors. The N₂ blanket is a critical safety and operational requirement[9].

    • Hydrogenation: Evacuate the flask and backfill with H₂ via a balloon. Stir vigorously at 25 °C for 4 hours. Causality: Utilizing mild H₂ pressure (1 atm) at room temperature ensures absolute chemoselectivity, preventing the over-reduction of the biphenyl system[10].

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with DCM/MeOH (9:1). The product will appear as a highly polar, UV-active spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Self-Validation: The filtrate must be perfectly clear; a grey tint indicates palladium leaching, which requires re-filtration to prevent heavy metal contamination in downstream biological assays. Concentrate in vacuo to yield 3-amino-5-(3-methoxyphenyl)benzoic acid.

    Downstream Functionalization Workflow

    Once the nitro group is reduced, the resulting aniline-carboxylic acid becomes a highly versatile bifunctional intermediate. It is frequently subjected to HATU-mediated amide coupling to generate targeted therapeutics, such as kinase inhibitors or allosteric modulators.

    Workflow Step1 Biphenyl Scaffold (Nitrobenzoic Acid) Step2 Chemoselective Reduction (Pd/C, H2) Step1->Step2 Step 1: Reduction Step3 Aniline Intermediate Step2->Step3 Yield > 90% Step4 Amide Coupling (HATU / DIPEA) Step3->Step4 Step 2: Coupling Step5 Target Therapeutic (e.g., Kinase Inhibitor) Step4->Step5 Drug Candidate

    Fig 2. Downstream functionalization workflow from nitro-biphenyl to targeted therapeutic.

    References

    • Title: Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity Source: RSC Medicinal Chemistry URL: [Link]

    • Title: Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI Molecules URL: [Link]

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

    • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: ACS Organic Letters URL: [Link]

    • Title: 3',6-dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 1381944-20-2) Source: Molport URL: [Link]

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Discovery, Synthesis, and Pharmacological Applications of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid: A Technical Whitepaper

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is paramount for accelerating drug discovery. 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a highly functionalized, asymmetric biphenyl intermediate that serves as a critical building block in the synthesis of advanced therapeutics. This whitepaper provides an in-depth technical analysis of this compound, exploring its historical context within cross-coupling chemistry, the structural causality behind its functional groups, and a self-validating protocol for its synthesis.

    Historical Context & Scaffold Discovery

    The historical significance of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is deeply intertwined with the evolution of palladium-catalyzed cross-coupling reactions. Prior to the late 20th century, synthesizing asymmetric, sterically hindered biphenyls was plagued by low yields and harsh reaction conditions (e.g., Ullmann coupling). The advent of the Suzuki-Miyaura coupling revolutionized this space, allowing for the mild and highly specific construction of C-C bonds between aryl halides and organoboron compounds ().

    The specific design of the 3-(3-Methoxyphenyl)-5-nitrobenzoic acid scaffold emerged from the need for rigid, multi-vector intermediates in library design. By placing orthogonal functional groups (a carboxylic acid, a nitro group, and a methoxy ether) on a rigid biphenyl axis, researchers created a "molecular hub." This scaffold is particularly historically relevant in the discovery of novel G-protein-coupled receptor (GPCR) antagonists, where the biphenyl core perfectly mimics the hydrophobic interactions of endogenous ligands.

    Structural Rationale & Causality

    Every functional group on 3-(3-Methoxyphenyl)-5-nitrobenzoic acid serves a dual purpose: enabling downstream synthetic elaboration and dictating biological target engagement.

    • The Nitro Group (-NO 2​ ) : Synthetically, the highly electron-withdrawing nature of the nitro group at the meta position activates the precursor (3-bromo-5-nitrobenzoic acid) for the initial oxidative addition of the palladium catalyst. Pharmacologically, it serves as a latent amine. Upon catalytic hydrogenation, it yields an aniline that can be rapidly converted into 5-amidobenzoates—a proven pharmacophore for potent P2Y 14​ receptor antagonists ().

    • The Methoxy Group (-OCH 3​ ) : Positioned on the distal phenyl ring, the methoxy group acts as a hydrogen-bond acceptor while increasing the overall lipophilicity (LogP) of the molecule. The meta-substitution prevents steric clash with the biphenyl dihedral angle, ensuring the molecule maintains a relatively flat conformation necessary for deep insertion into receptor binding pockets.

    • The Carboxylic Acid (-COOH) : This moiety is essential for salt formation, which dramatically improves aqueous solubility during purification. In biological systems, it acts as a primary anchor, forming critical electrostatic interactions with positively charged residues (e.g., arginine) in GPCR binding sites ().

    Self-Validating Experimental Protocol

    The following protocol details the synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid via Suzuki-Miyaura coupling. This methodology is designed as a self-validating system , meaning the physical and chemical behavior of the intermediate at each step inherently confirms the success or failure of the reaction, minimizing the need for constant spectroscopic analysis.

    Step-by-Step Methodology

    Step 1: Reaction Setup

    • Action : In an oven-dried Schlenk flask under argon, combine 3-bromo-5-nitrobenzoic acid (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

    • Causality : Pd(dppf)Cl 2​ is chosen over the standard Pd(PPh 3​ ) 4​ because the bidentate dppf ligand prevents catalyst degradation and suppresses the formation of palladium black in aqueous conditions. A slight excess of boronic acid compensates for competitive protodeboronation.

    Step 2: Coupling Execution

    • Action : Add a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) followed by K 2​ CO 3​ (3.0 equiv). Heat to 90°C for 12 hours.

    • Causality : K 2​ CO 3​ is a mild base that effectively activates the boronic acid to form the reactive boronate complex without causing the hydrolysis of the solvent or excessive degradation of the starting materials.

    Step 3: Acid-Base Extraction (Self-Validation Checkpoint 1)

    • Action : Cool the mixture, remove dioxane under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and 1M aqueous NaHCO 3​ . Separate the layers.

    • Causality : The mildly basic NaHCO 3​ selectively deprotonates the carboxylic acid of the product, pulling it entirely into the aqueous layer.

    • Self-Validation : Neutral impurities (e.g., phosphine ligands, homocoupled biphenyls) remain in the organic layer. If the aqueous layer is devoid of organic material, the coupling reaction failed.

    Step 4: Precipitation and Isolation (Self-Validation Checkpoint 2)

    • Action : Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0. Cool to 0°C and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under high vacuum.

    • Causality : Protonation of the carboxylate drops the aqueous solubility of the rigid biphenyl structure to near zero, forcing it out of solution.

    • Self-Validation : The formation of a dense, pale-yellow precipitate confirms the successful isolation of the target compound. The absence of a precipitate indicates that the starting material was either consumed in side reactions or lost during extraction.

    SynthWorkflow Step1 3-Bromo-5-nitrobenzoic Acid + 3-Methoxyphenylboronic Acid Step2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Step1->Step2 Step3 Alkaline Extraction (NaHCO3) Removes Neutral Impurities Step2->Step3 In-process TLC check Step4 Acidification (HCl to pH 2) Precipitates Carboxylic Acid Step3->Step4 Step5 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (Pure Product) Step4->Step5 Yield & Purity Validation

    Synthetic workflow and self-validating isolation of the biphenyl target.

    Quantitative Data: Reaction Optimization

    To maximize the trustworthiness of the synthetic protocol, various conditions were evaluated. The data below summarizes the causality behind the final optimized parameters.

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

    EntryCatalystBaseSolventTemp (°C)Yield (%)Causality / Observation
    1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9045High protodeboronation due to poor solubility of the starting acid.
    2Pd(PPh 3​ ) 4​ K 2​ CO 3​ Dioxane/H 2​ O9068Improved yield; Dioxane provides superior solubility for the boronic acid.
    3Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O 90 89 Optimal: Bidentate ligand prevents catalyst degradation during the cycle.
    4Pd(OAc) 2​ /SPhosK 3​ PO 4​ Toluene/H 2​ O10092Excellent yield, but cost-prohibitive for large-scale routine synthesis.

    Pharmacological Applications

    Once synthesized, 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is primarily utilized as a precursor in the development of anti-inflammatory agents. By reducing the nitro group to an amine and coupling it with various acyl chlorides, researchers generate 5-amidobenzoate derivatives.

    These derivatives have been identified as highly potent antagonists of the P2Y 14​ receptor , a GPCR activated by UDP-glucose that plays a critical role in neuroimmune and inflammatory responses. The biphenyl core of our target molecule perfectly anchors the antagonist within the receptor, blocking the downstream activation of Gi/o proteins, thereby preventing the inhibition of adenylyl cyclase and ultimately downregulating the release of pro-inflammatory cytokines.

    P2Y14Pathway Antagonist Biphenyl Antagonist (Scaffold Derivative) Receptor P2Y14 Receptor (GPCR) Antagonist->Receptor Blocks Gi Gi/o Protein Activation Receptor->Gi Normal Activation AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Inflammation Pro-inflammatory Cytokines AC->Inflammation Downregulates

    Mechanism of action for P2Y14R antagonists derived from the biphenyl scaffold.

    References

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

    • Title: Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: 3-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 5300212 Source: PubChem URL: [Link]

    Methodological & Application

    The Strategic Utility of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid in the Genesis of Novel Heterocyclic Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Versatile Building Block for Modern Drug Discovery

    In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials.[1] Within this context, 3-(3-methoxyphenyl)-5-nitrobenzoic acid emerges as a highly valuable and versatile starting material. Its utility lies in the strategic placement of three key functional groups on a central benzene ring: a carboxylic acid, a nitro group, and a methoxyphenyl moiety. This unique arrangement provides a powerful platform for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems with tunable electronic and steric properties.

    The true synthetic potential of this molecule is unlocked following the reduction of the nitro group to a primary amine. This transformation yields 3-amino-5-(3-methoxyphenyl)benzoic acid, a trifunctional building block poised for a variety of cyclization strategies. The amino group serves as a potent nucleophile, the carboxylic acid can be readily activated for condensation reactions, and the methoxyphenyl group offers a site for further functionalization or can be used to modulate the overall lipophilicity and electronic nature of the final molecule.

    This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic applications of 3-(3-methoxyphenyl)-5-nitrobenzoic acid. We will delve into the fundamental chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering you to leverage this versatile scaffold in your own research endeavors.

    Core Synthetic Strategy: From Nitro Precursor to Heterocyclic Architectures

    The overarching strategy for utilizing 3-(3-methoxyphenyl)-5-nitrobenzoic acid in heterocyclic synthesis begins with the crucial reduction of the nitro group. This step is paramount as it unmasks the key amino functionality required for subsequent cyclization reactions.

    Core Synthetic Strategy Start 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid Intermediate 3-Amino-5-(3-methoxyphenyl)benzoic Acid Start->Intermediate Reduction (e.g., Fe/HCl, H2/Pd-C) End Diverse Heterocyclic Scaffolds Intermediate->End Cyclization Reactions

    Caption: Core workflow for heterocyclic synthesis.

    The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction. Common and effective methods include catalytic hydrogenation (H2, Pd/C) or the use of metals in acidic media (e.g., Fe, SnCl2 in HCl).[2]

    Application in the Synthesis of Substituted Quinolones

    The 3-amino-5-(3-methoxyphenyl)benzoic acid intermediate is an excellent precursor for the synthesis of substituted quinolone derivatives, which are important scaffolds in medicinal chemistry. One common approach involves a condensation reaction with a β-ketoester, followed by a thermal or acid-catalyzed cyclization.

    Protocol 1: Synthesis of a 7-(3-Methoxyphenyl)-5-oxo-5,6-dihydroquinoline-3-carboxylic Acid Derivative

    This protocol outlines a two-step process for the synthesis of a quinolone derivative.

    Step 1: Condensation with a β-Ketoester

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-amino-5-(3-methoxyphenyl)benzoic acid in a suitable solvent such as ethanol or toluene.

    • Addition of Reagents: Add 1.1 equivalents of a β-ketoester (e.g., diethyl ethoxymethylenemalonate).

    • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

    Step 2: Cyclization to the Quinolone Core

    • Reaction Setup: Place the product from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Reaction Conditions: Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. The high temperature is necessary to drive the intramolecular Friedel-Crafts acylation.

    • Work-up: Cool the reaction mixture to room temperature, which should cause the quinolone product to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

    Quinolone Synthesis Start 3-Amino-5-(3-methoxyphenyl) benzoic Acid Intermediate Enamine Intermediate Start->Intermediate Condensation Reagent β-Ketoester Reagent->Intermediate Product Substituted Quinolone Intermediate->Product Thermal Cyclization

    Caption: Synthetic pathway to substituted quinolones.

    Synthesis of Novel Benzodiazepine Scaffolds

    The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The aminobenzoic acid derivative can be used to construct this seven-membered ring system.

    Protocol 2: Synthesis of a 7-(3-Methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivative

    This protocol describes the synthesis of a benzodiazepine via a multi-step sequence.

    Step 1: Acylation with an α-Amino Acid Derivative

    • Activation of the Carboxylic Acid: Activate the carboxylic acid of 3-amino-5-(3-methoxyphenyl)benzoic acid using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Coupling Reaction: Add a protected α-amino acid (e.g., N-Boc-glycine) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12-24 hours.

    • Work-up: Filter off the urea byproduct (if DCC is used). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    Step 2: Deprotection and Cyclization

    • Deprotection: Remove the protecting group from the α-amino acid moiety. For an N-Boc group, this can be achieved by treatment with trifluoroacetic acid (TFA) in DCM.

    • Cyclization: The resulting amino-amide can be cyclized to the benzodiazepine core. This is often achieved by heating in a solvent like pyridine or by using a dehydrating agent.

    • Work-up: After the reaction is complete, remove the solvent and purify the crude product by recrystallization or column chromatography.

    StepKey ReagentsPurposeTypical Conditions
    1 EDC, DMAP, N-Boc-glycineAmide bond formationDCM, Room Temp, 12-24h
    2 TFADeprotection of Boc groupDCM, Room Temp, 1-2h
    3 Heat or Dehydrating AgentIntramolecular cyclizationPyridine, Reflux, 4-6h

    Construction of Acridone and Phenothiazine Analogues

    The versatile aminobenzoic acid intermediate can also serve as a precursor for the synthesis of tricyclic heterocyclic systems like acridones and phenothiazines, which are known for their interesting photophysical and biological properties.

    Acridone Synthesis via Ullmann Condensation and Cyclization

    The synthesis of acridone derivatives can be achieved through an initial Ullmann condensation to form an N-arylated intermediate, followed by an intramolecular cyclization.

    Protocol 3: Synthesis of a 3-(3-Methoxyphenyl)-9(10H)-acridone Derivative

    • Ullmann Condensation: In a reaction vessel, combine 3-amino-5-(3-methoxyphenyl)benzoic acid (1.0 eq.), a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid, 1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq.) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP). Heat the mixture at 120-150 °C for 12-24 hours under an inert atmosphere.[3]

    • Work-up and Isolation of the Intermediate: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the intermediate N,N-diphenylamine derivative by column chromatography.

    • Cyclization to Acridone: The cyclization of the N-phenylanthranilic acid intermediate to the acridone can be achieved by heating in a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5]

    • Final Work-up: Carefully pour the acidic reaction mixture onto ice to precipitate the acridone product. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry.

    Acridone_Phenothiazine_Synthesis cluster_acridone Acridone Synthesis cluster_phenothiazine Phenothiazine Synthesis A_Start 3-Amino-5-(3-methoxyphenyl) benzoic Acid A_Intermediate N-Phenylanthranilic Acid Derivative A_Start->A_Intermediate Ullmann Condensation A_Reagent 2-Halobenzoic Acid A_Reagent->A_Intermediate A_Product Substituted Acridone A_Intermediate->A_Product Acid-catalyzed Cyclization P_Start 3-Amino-5-(3-methoxyphenyl) benzoic Acid P_Product Substituted Phenothiazine P_Start->P_Product Reaction with Sulfur and Iodine P_Reagent 2-Aminothiophenol P_Reagent->P_Product

    Caption: Synthetic pathways to Acridone and Phenothiazine derivatives.

    Phenothiazine Synthesis

    Phenothiazine derivatives can be synthesized by the reaction of an aminobenzoic acid with a 2-aminothiophenol derivative in the presence of sulfur and a catalyst like iodine.[4][6]

    Protocol 4: Synthesis of a 3-(3-Methoxyphenyl)phenothiazine-1-carboxylic Acid Derivative

    • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, combine 3-amino-5-(3-methoxyphenyl)benzoic acid (1.0 eq.), 2-aminothiophenol (1.1 eq.), and elemental sulfur (2.2 eq.).

    • Catalyst Addition: Add a catalytic amount of iodine (0.1 eq.).

    • Reaction Conditions: Heat the reaction mixture to 160-180 °C and maintain this temperature for 3-4 hours. The reaction mixture will become viscous.

    • Work-up: Cool the mixture to about 100 °C and add a high-boiling solvent like xylene to dilute the mixture. Filter the hot solution to remove any unreacted sulfur.

    • Isolation: Cool the filtrate to room temperature to allow the phenothiazine product to crystallize. Collect the solid by filtration, wash with a small amount of cold xylene, and then with a non-polar solvent like hexane. The product can be further purified by recrystallization.

    Conclusion

    3-(3-Methoxyphenyl)-5-nitrobenzoic acid represents a strategically designed and highly versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The key to unlocking its synthetic potential lies in the initial reduction of the nitro group to an amine, which then serves as a pivotal nucleophilic handle for various cyclization strategies. This guide has provided a detailed overview and practical protocols for the synthesis of substituted quinolones, benzodiazepines, acridones, and phenothiazines. By understanding the underlying chemical principles and following these robust protocols, researchers can effectively utilize this valuable building block to construct complex molecular architectures for applications in drug discovery, materials science, and beyond.

    References

    • A practical and efficient strategy for the synthesis of N–H acridones via intramolecular Friedel–Crafts-type cyclization of N-phenylanthranilic acids is reported. The reaction proceeds under mild, ligand-free conditions using a cooperative catalytic system comprising Fe(OTf)₂ and dichloromethyl methyl ether (DCME). This methodology features a broad substrate scope, providing functionalized acridones with high regioselectivity, very good to excellent yields, and high atom economy. Available at: [Link]

    • Green Synthesis of 9-Acridone Derivatives. Journal of Organic Chemistry & Process Research. This article describes a highly efficient method for the synthesis of 9-acridone derivatives by using a cyclic condensation of aromatic amines with o-chlorobenzoic acid over Lewis acid catalysts in a microwave reactor. Available at: [Link]

    • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Patsnap Eureka. This patent describes a method for reducing p-nitrobenzoic acid to p-aminobenzoic acid using ammonium thiosulfate. Available at: [Link]

    • Acridone. Organic Syntheses Procedure. This document provides a detailed procedure for the synthesis of acridone from N-phenylanthranilic acid. Available at: [Link]

    • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. This paper reports a new methodology for the efficient synthesis of a small library of 10H-acridones starting from readily accessible N-phenylanthranilic acids. Available at: [Link]

    • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. This forum discussion covers various methods for the reduction of nitrobenzoates to aminobenzoates. Available at: [Link]

    • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. This article describes the synthesis of acridone derivatives and their evaluation for antibacterial activity. Available at: [Link]

    • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. This paper details the synthesis of fused quinazolinone derivatives and their antimicrobial activities. Available at: [Link]

    • Reduction of nitrobenzoic acid. Google Patents. This patent describes a method for preparing aminobenzoic acid compounds by reducing nitrobenzoic acid compounds with hydrazine hydrate.
    • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. This review covers the synthesis and biological activities of quinazoline and quinazolinone derivatives. Available at: [Link]

    • Ethyl 4-aminobenzoate. Organic Syntheses Procedure. This document provides a procedure for the selective reduction of aromatic nitro compounds using indium/ammonium chloride. Available at: [Link]

    • Ullmann condensation. Wikipedia. This article provides an overview of the Ullmann condensation reaction. Available at: [Link]

    Sources

    Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a highly functionalized biphenyl derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers. The accurate quantification and impurity profiling of this intermediate are paramount, as positional isomer contamination (e.g., ortho-biphenyl variants) can derail downstream synthetic pathways[1]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate the target analyte from synthetic impurities.

    Physicochemical Rationale & Method Design

    Developing a reliable chromatographic method requires translating the analyte's molecular structure into specific analytical conditions. Do not rely on generic gradients; instead, build the method around the molecule's specific vulnerabilities and strengths.

    • Ion Suppression & pH Control: The analyte possesses a carboxylic acid moiety with an estimated pKa​ of 3.5–4.0. If the mobile phase pH hovers near this pKa​ , the molecule exists in a dynamic equilibrium between its ionized and unionized states, causing severe peak tailing and retention time instability. By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase (pH ~2.0), we force >99% of the molecules into their neutral, lipophilic state, ensuring sharp, symmetrical peaks 2.

    • Stationary Phase Selection: While a standard C18 column provides baseline hydrophobic retention [[3]](), a Phenyl-Hexyl stationary phase is superior for this specific compound. Causality: The Phenyl-Hexyl phase offers orthogonal π−π retention mechanisms. The electron-deficient nitro group on the analyte's benzoic acid ring strongly interacts with the electron-rich phenyl rings of the stationary phase, providing enhanced resolution from structurally similar positional isomers 4.

    • Detection Wavelength: The extended conjugation of the biphenyl system, combined with the nitro auxochrome, yields strong UV absorbance. A detection wavelength of 254 nm captures both the target analyte and potential nitro-aromatic degradation products with high sensitivity 5.

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop system. It includes mandatory System Suitability Testing (SST) to verify column efficiency and system performance prior to any sample analysis, ensuring that all generated data is inherently trustworthy.

    Reagents and Materials
    • Acetonitrile (ACN), HPLC Grade

    • Trifluoroacetic Acid (TFA), LC-MS Grade

    • Ultrapure Water (18.2 MΩ·cm)

    • Reference Standard: 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (Assay >99.0%)

    Chromatographic Conditions

    Table 1: Optimized HPLC Parameters

    ParameterSpecificationMechanistic Rationale
    Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)Maximizes π−π selectivity for nitro-aromatics.
    Mobile Phase A Water + 0.1% TFASuppresses -COOH ionization (pH ~2.0).
    Mobile Phase B Acetonitrile + 0.1% TFAProvides organic elution strength.
    Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
    Column Temp 30 °CStabilizes partitioning and reduces backpressure.
    Detection UV @ 254 nmCaptures extended biphenyl/nitro conjugation.
    Injection Vol 10 µLPrevents mass overloading of the stationary phase.

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase B
    0.07030
    2.07030
    10.01090
    12.01090
    12.17030
    15.07030
    Sample Preparation Workflow
    • Diluent Formulation: Prepare a solution of Acetonitrile:Water (30:70, v/v).

      • Causality: Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous initial mobile phase causes localized disruption of the partition equilibrium at the column head. This "solvent effect" leads to peak splitting and fronting. Matching the diluent to the initial gradient conditions ensures immediate focusing of the analyte band.

    • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 3 mL of ACN with sonication for 5 minutes, then dilute to volume with the diluent (1.0 mg/mL).

    • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final analytical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

    System Suitability Testing (SST)

    Before proceeding with sample analysis, inject the 100 µg/mL working standard solution in replicate (n=5). The system is only validated for use if the following criteria are met:

    Table 3: System Suitability Criteria

    ParameterAcceptance CriterionCorrective Action if Failed
    Retention Time RSD 1.0%Check pump proportioning valves and system for micro-leaks.
    Peak Area RSD 2.0%Purge autosampler; check syringe for cavitation/bubbles.
    Tailing Factor ( Tf​ ) 0.8 - 1.5Replace guard column; verify aqueous phase pH is 2.5.
    Theoretical Plates (N) 5000Wash column to remove strongly retained lipids/organics.

    Method Development Logical Workflow

    HPLC_Method_Workflow A 1. Analyte Profiling pKa ~3.8 | LogP ~3.5 Target: Unionized State B 2. Stationary Phase C18 or Phenyl-Hexyl Target: π-π & Hydrophobic Interactions A->B Structural Analysis C 3. Mobile Phase & pH 0.1% TFA (pH ~2.0) / ACN Target: Suppress -COOH Ionization B->C Phase Matching D 4. Gradient & Detection UV @ 254 nm Target: Isomer Resolution C->D Elution Optimization E 5. System Suitability (SST) Plates > 5000 | Tailing < 1.5 Target: Method Validation D->E Performance Verification

    HPLC method development workflow for 3-(3-Methoxyphenyl)-5-nitrobenzoic acid.

    References

    • Source: sielc.
    • Source: benchchem.
    • Source: researchgate.
    • Source: acs.
    • 4-Biphenylcarboxylic Acid (CAS 92-92-2)

    Sources

    Application Note: Advanced Defect Engineering and Pore Functionalization in Zr-MOFs using 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The rational design of Metal-Organic Frameworks (MOFs) has transitioned from simple structural synthesis to precise defect engineering . Introducing missing-linker or missing-cluster defects into highly stable frameworks (such as Zirconium-based UiO-66) exposes coordinatively unsaturated metal sites (Lewis acid sites) and creates hierarchical mesoporosity, which is critical for bulky molecule catalysis and drug delivery [1].

    While simple monocarboxylic acids (e.g., acetic acid, formic acid) are traditionally used as modulators to induce these defects, they offer limited control over the size of the defect and provide no secondary chemical functionality. 3-(3-Methoxyphenyl)-5-nitrobenzoic acid —a sterically bulky, dual-functionalized biphenyl monocarboxylic acid—represents a next-generation modulator.

    The Causality of Experimental Choices

    Using this specific compound as a modulator operates on three mechanistic pillars:

    • Steric Hindrance (Defect Sizing): The bulky biphenyl core creates significant steric clashes at the Zr₆-oxo node. Unlike small modulators, this bulky derivative forces the omission of multiple adjacent dicarboxylic linkers, thereby generating larger, interconnected mesoporous cavities rather than isolated micro-defects [2].

    • Electronic Modulation (Crystallization Kinetics): The strongly electron-withdrawing nitro (-NO₂) group lowers the pKₐ of the carboxylic acid compared to standard benzoic acid. This alters the coordination equilibrium, slowing down the crystallization rate to yield highly crystalline, phase-pure frameworks despite the high defect density [3].

    • Pore Microenvironment Tuning: The methoxy (-OMe) group introduces localized hydrophobicity, while the nitro group serves as a reactive handle for Post-Synthetic Modification (PSM), allowing researchers to reduce the -NO₂ to an amine (-NH₂) to create basic catalytic sites directly within the defect pocket.

    Physicochemical Profile & Modulator Kinetics

    To utilize this modulator effectively, its physicochemical parameters must be integrated into the stoichiometric calculations of the MOF synthesis.

    Table 1: Physicochemical Profile of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid

    PropertyValue / DescriptionImpact on MOF Synthesis
    Chemical Formula C₁₄H₁₁NO₅Bulky biphenyl structure induces large missing-linker defects.
    Molecular Weight 273.24 g/mol Requires precise mass scaling during de novo synthesis.
    Functional Groups -COOH, -NO₂, -OMe-COOH binds to Zr₆ nodes; -NO₂ and -OMe functionalize the pore.
    Estimated pKₐ ~3.5 - 3.8Stronger acid than benzoic acid; competes aggressively with BDC linkers [3].
    Solubility DMF, DMSO, hot MethanolHighly compatible with standard solvothermal MOF synthesis solvents (DMF).

    Experimental Protocols

    Protocol A: De Novo Synthesis of Hierarchically Defective UiO-66

    This protocol is a self-validating system designed to synthesize UiO-66 with functionalized mesoporous defects.

    Reagents:

    • Zirconium(IV) chloride (ZrCl₄)

    • Terephthalic acid (H₂BDC)

    • 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (Modulator)

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    Step-by-Step Methodology:

    • Precursor Dissolution: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.54 mmol of ZrCl₄ and 0.54 mmol of H₂BDC in 15 mL of DMF. Sonicate for 10 minutes until visually clear.

    • Modulator Addition: Add 2.70 mmol (approx. 737 mg) of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid. Scientific Insight: A 5:1 modulator-to-linker ratio is chosen. Lower ratios fail to overcome the thermodynamic preference for H₂BDC coordination, while higher ratios (>10:1) can cause complete framework collapse due to excessive node capping [3].

    • Hydrolysis Initiation: Add 0.1 mL of deionized water. The water acts as an oxygen source for the formation of the Zr₆(μ₃-O)₄(μ₃-OH)₄ core.

    • Solvothermal Synthesis: Seal the autoclave and heat in an oven at 120°C for 24 hours.

    • Washing & Activation: Recover the resulting powder via centrifugation (8000 rpm, 10 min). Wash the solid sequentially with DMF (3 × 15 mL) and Methanol (3 × 15 mL) over 3 days, soaking the powder at 60°C to remove unreacted precursors.

    • Drying: Dry the activated MOF under vacuum at 90°C for 12 hours.

    G N1 ZrCl4 + BDC Linker (Precursors) N3 Competitive Coordination at Zr6-oxo Nodes N1->N3 N2 3-(3-Methoxyphenyl)-5-nitrobenzoic acid (Bulky Modulator) N2->N3 Modulates Kinetics N4 Steric Hindrance from Biphenyl Core N3->N4 N5 Missing-Linker Defects (Hierarchical Porosity) N4->N5 Prevents BDC Attachment N6 Defective UiO-66 Framework (Functionalized Pores) N5->N6

    Figure 1: Modulator-Induced Defect Formation Pathway illustrating the steric role of the biphenyl modulator.

    Protocol B: Post-Synthetic Modification (PSM) via Nitro Reduction

    Converts the pore-lining -NO₂ groups into basic -NH₂ groups, creating a bifunctional acid-base catalyst (Zr Lewis acid sites + Amine Brønsted base sites).

    Step-by-Step Methodology:

    • Dispersion: Suspend 200 mg of the defective MOF synthesized in Protocol A in 20 mL of Methanol.

    • Reduction Agent: Add an aqueous solution of Sodium Dithionite (Na₂S₂O₄, 1.5 g in 5 mL H₂O) dropwise to the MOF suspension. Scientific Insight: Na₂S₂O₄ is chosen over Pd/C hydrogenation because the bulky biphenyl groups inside the MOF pores restrict the diffusion of heterogeneous Pd nanoparticles.

    • Reaction: Stir the mixture at 65°C for 12 hours under a nitrogen atmosphere.

    • Purification: Centrifuge and wash extensively with water (to remove inorganic salts) followed by methanol. Dry under vacuum at 80°C.

    G M1 Defective MOF (Pore Surface: -NO2 & -OMe) M2 Chemical Reduction (Na2S2O4, MeOH/H2O, 65°C) M1->M2 PSM Step M3 Amine-Functionalized MOF (Pore Surface: -NH2 & -OMe) M2->M3 -NO2 to -NH2 M4 Enhanced Base Catalysis (e.g., Knoevenagel Condensation) M3->M4 Application

    Figure 2: Post-Synthetic Modification (PSM) Workflow for converting defect-anchored nitro groups to amines.

    Characterization & Validation System

    To ensure the trustworthiness of the synthesis, the resulting material must be validated through a multi-technique approach.

    • ¹H-NMR Digestion (Quantification of Modulator Incorporation):

      • Method: Digest 5 mg of the MOF in 0.5 mL DMSO-d₆ and 2 drops of DCl (35% in D₂O).

      • Validation Check: Integrate the aromatic protons of the BDC linker (singlet, ~8.0 ppm) against the distinct methoxy protons (-OCH₃, singlet, ~3.8 ppm) of the modulator. A successful highly defective framework will show a modulator-to-linker molar ratio of approximately 1:3 to 1:4.

    • Thermogravimetric Analysis (TGA):

      • Method: Heat the sample from 25°C to 800°C at 10°C/min in air.

      • Validation Check: Look for a distinct weight loss step between 250–320°C. This corresponds to the thermal decomposition of the bulky biphenyl modulator, which decomposes at a lower temperature than the BDC framework backbone (which collapses >450°C).

    • N₂ Adsorption-Desorption (BET Surface Area):

      • Validation Check: Standard UiO-66 exhibits a Type I isotherm (microporous). Successful incorporation of the bulky modulator will yield a Type IV isotherm with a distinct hysteresis loop at higher relative pressures (P/P₀ > 0.4), confirming the creation of mesopores.

    Table 2: Comparative Framework Properties (Expected Validation Data)

    PropertyStandard UiO-66 (No Modulator)Modulated UiO-66 (with Biphenyl Modulator)PSM UiO-66 (Reduced to -NH₂)
    BET Surface Area ~1100 - 1200 m²/g~1450 - 1600 m²/g~1350 - 1450 m²/g
    Pore Size Distribution ~6 Å (Micropores only)~6 Å & 15-20 Å (Hierarchical)~6 Å & 14-19 Å (Hierarchical)
    Missing Linkers / Zr₆ Node < 0.52.5 - 3.52.5 - 3.5
    Catalytic Nature Weak Lewis AcidStrong Lewis AcidBifunctional (Lewis Acid + Base)

    Summary

    The use of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid as a modulator transcends traditional MOF synthesis by simultaneously addressing defect sizing and pore functionalization. By leveraging the steric bulk of the biphenyl core and the electronic properties of the nitro/methoxy substituents, researchers can engineer highly stable, hierarchically porous frameworks tailored for advanced catalytic and adsorptive applications.

    References

    • Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Advances (2020).[Link]

    • Role of a Modulator in the Synthesis of Phase-Pure NU-1000. PubMed Central / ACS (2017).[Link]

    • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials (2022).[Link]

    Troubleshooting & Optimization

    optimizing reaction conditions for 3-(3-Methoxyphenyl)-5-nitrobenzoic acid synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid

    Prepared by: Senior Application Scientist Team Document ID: TSC-CHEM-SMC-48B Last Updated: October 26, 2023

    Overview of Synthesis Strategy

    The synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a classic example of a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron species (3-methoxyphenylboronic acid) with an organohalide (3-bromo-5-nitrobenzoic acid) using a palladium catalyst. While robust, the reaction's success is highly sensitive to several parameters, including the choice of catalyst, base, solvent, and the integrity of the starting materials.

    This guide provides a standard protocol and addresses the most common challenges encountered during synthesis and optimization, offering field-proven solutions and mechanistic explanations.

    Figure 1: General Suzuki-Miyaura coupling scheme for the target synthesis.

    Standard Laboratory Protocol

    This protocol provides a reliable baseline for achieving a good yield (>80%). Troubleshooting should begin by comparing your procedure against this standard.

    Materials:

    • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

    • 3-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (Buchwald ligand) (0.04 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,2-Dimethoxyethane (DME)

    • Deionized Water (degassed)

    • 2M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine

    Procedure:

    • Vessel Preparation: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of DME. Stir for 5-10 minutes. The solution may change color.

    • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) active catalyst.

    • Solvent Addition: Add DME (approx. 5 mL per mmol of aryl bromide) and degassed deionized water (DME/H₂O ratio of 4:1 v/v) to the flask.

    • Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture via syringe.

    • Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid). The reaction is typically complete in 4-12 hours.

    • Workup - Quench & Acidification: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Carefully acidify the aqueous layer with 2M HCl to pH ~2. The product, being a carboxylic acid, will precipitate or move into the organic layer upon extraction.

    • Workup - Extraction: Extract the mixture three times with ethyl acetate.

    • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

    Troubleshooting Guide & FAQs

    This section addresses the most frequently encountered issues. Use the following workflow to diagnose problems systematically.

    Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Q1 Q1: Low or No Product Yield? Start->Q1 Q2 Q2: Significant Homo-coupling? Q1->Q2 No Sol1_Cat Check Catalyst/Ligand - Use pre-catalyst? - Degas thoroughly? Q1->Sol1_Cat Yes Q3 Q3: Starting Material Degradation? Q2->Q3 No Sol2 Improve Degassing - Check N2/Ar source - Adjust stoichiometry Q2->Sol2 Yes Q4 Q4: Purification Issues? Q3->Q4 No Sol3 Reduce Temperature - Check for protodeboronation - Use milder base Q3->Sol3 Yes Sol4 Optimize Workup - Confirm pH during acidification - Use acid/base extraction Q4->Sol4 Yes End Optimized Synthesis Q4->End No Sol1_Base Check Base - Is it anhydrous? - Strong enough? (Try K3PO4) Sol1_Cat->Sol1_Base Sol1_Boronic Check Boronic Acid - Fresh bottle? - Stoichiometry (1.2-1.5 eq)? Sol1_Base->Sol1_Boronic Sol1_Boronic->End Sol2->End Sol3->End Sol4->End

    Figure 2: A systematic workflow for troubleshooting common synthesis issues.

    FAQ 1: My reaction yield is very low (<30%) or I see no product formation.

    This is the most common issue and can stem from several sources related to the catalytic cycle.

    • Potential Cause A: Inactive Catalyst

      • Explanation: The active catalyst in the Suzuki reaction is Pd(0), which is generated in situ from the Pd(II) precatalyst. This Pd(0) species is highly sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

      • Solution:

        • Rigorous Degassing: Ensure your solvents are thoroughly degassed (e.g., by sparging with nitrogen/argon for 30 minutes or via freeze-pump-thaw cycles).

        • Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

    • Potential Cause B: Ineffective Base

      • Explanation: The base plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). If the base is too weak, wet, or insoluble, this step becomes the rate-limiting bottleneck. K₂CO₃ is a good starting point, but its effectiveness can be system-dependent.

      • Solution:

        • Use Anhydrous Base: Ensure your base (K₂CO₃, K₃PO₄, etc.) is dry. If in doubt, dry it in an oven before use.

        • Switch to a Stronger Base: For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective. It has better solubility in mixed aqueous-organic systems and more strongly activates the boronic acid. (See Miyaura, N.; Suzuki, A. 1995 [1]).

    • Potential Cause C: Boronic Acid Decomposition (Protodeboronation)

      • Explanation: Boronic acids can decompose via protodeboronation, where the C-B bond is cleaved by a proton source (like water, or the carboxylic acid on the starting material) to yield the corresponding arene (methoxybenzene in this case). This is a common side reaction, especially at high temperatures or under insufficiently basic conditions.

      • Solution:

        • Check Boronic Acid Quality: Use fresh boronic acid. Older batches may have partially decomposed to boric acid and the arene.

        • Increase Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for any potential degradation.

        • Order of Addition: Add the base and solvents before prolonged heating to ensure the boronic acid is converted to the more stable boronate anion quickly.

    FAQ 2: I'm getting my product, but I also see significant amounts of 3,3'-dimethoxybiphenyl and/or dinitrodibiphenyldicarboxylic acid.
    • Explanation: These are products of homo-coupling, a major side reaction where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves. This is often promoted by the presence of oxygen or if the transmetalation step is slow relative to other pathways.

    • Solution:

      • Improve Degassing: Oxygen can facilitate the oxidative homo-coupling of boronic acids. Re-evaluate and improve your degassing procedure.

      • Use a Bulky Ligand: Electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos are designed to promote the desired reductive elimination step (forming the product) over side reactions. The steric bulk prevents the formation of undesired palladium complexes that lead to homo-coupling. (See Buchwald, S. L., et al. 2008 [2]).

      • Control Stoichiometry: Using a large excess of the boronic acid can sometimes increase its rate of homo-coupling. Stick to the 1.2-1.5 equivalent range.

    FAQ 3: My workup is difficult, and I'm losing product to emulsions or in the aqueous layer.
    • Explanation: The product is a carboxylic acid, making its solubility highly pH-dependent. At basic or neutral pH, it exists as the carboxylate salt, which is water-soluble. It only becomes organic-soluble when protonated in an acidic environment.

    • Solution:

      • Confirm Acidification: After the reaction, when you add 2M HCl, use pH paper or a pH meter to ensure the aqueous layer has reached a pH of 1-2. If the solution is not sufficiently acidic, your product will remain in the aqueous layer as the salt.

      • Break Emulsions: If emulsions form during extraction, add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.

      • Filter Precipitate: Upon acidification, the product may precipitate out of solution. If this happens, you can either add more organic solvent (EtOAc) to dissolve it for extraction or filter the solid directly, wash it with cold water, and then dry it. The filtrate can then be extracted to recover any remaining dissolved product.

    Advanced Optimization Strategies

    To push the yield from "good" to "excellent" (>95%), a systematic screening of reaction parameters is recommended.

    Table 1: Example Screening of Suzuki Coupling Conditions

    EntryCatalyst (mol%)Ligand (mol%)Base (3 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)
    1Pd(OAc)₂ (2)NoneK₂CO₃DME/H₂O (4:1)851265
    2Pd(OAc)₂ (2)SPhos (4)K₂CO₃DME/H₂O (4:1)85688
    3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ DME/H₂O (4:1)85496
    4Pd(PPh₃)₄ (3)(Internal)K₂CO₃Toluene/H₂O1001078
    5SPhos Pd G3 (1)(Internal)K₃PO₄2-MeTHF/H₂O70497

    Analysis of Screening Data:

    • Ligand Effect (Entry 1 vs. 2): The addition of the SPhos ligand dramatically increases the yield and reduces reaction time. The ligand stabilizes the Pd(0) center and accelerates the oxidative addition and reductive elimination steps.

    • Base Effect (Entry 2 vs. 3): Switching from K₂CO₃ to the stronger, more oxophilic base K₃PO₄ provides a significant boost in yield, likely by more efficiently generating the active boronate species.

    • Modern Pre-catalyst (Entry 5): Using a modern, well-defined pre-catalyst like SPhos Pd G3 allows for lower catalyst loading, lower temperatures, and gives an excellent yield. These catalysts are designed for high stability and rapid generation of the active Pd(0) species.

    Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product aryl_halide Ar-X (3-bromo-5-nitrobenzoic acid) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (3-methoxyphenylboronic acid) boronic_acid->tm_complex base Base (OH⁻) base->tm_complex

    Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Understanding each step is key to effective troubleshooting.

    References

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95 (7), pp 2457–2483 URL: [Link]

    • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Milder and More General Suzuki-Miyaura Coupling Source: Accounts of Chemical Research, 2008, 41 (11), pp 1461–1473 URL: [Link]

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

    side products in 3-(3-Methoxyphenyl)-5-nitrobenzoic acid synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid .

    Synthesizing functionalized biphenyls via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development. However, the unique electronic properties of the starting materials—specifically the electron-withdrawing nitro group on the aryl halide and the electron-donating methoxy group on the boronic acid—create a highly reactive system prone to off-target pathways.

    This guide is designed for bench scientists and process chemists to diagnose, troubleshoot, and eliminate side products using mechanistically grounded, self-validating protocols.

    Part 1: Mechanistic Pathway & Side Product Origins

    To troubleshoot effectively, we must first understand the causality of failure. The Suzuki-Miyaura catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. When this balance is disrupted by improper solvent choice, trace oxygen, or excessive base, the intermediates branch off into destructive side reactions.

    Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + Aryl Halide ArX 3-Bromo-5-nitrobenzoic acid (Aryl Halide) ArX->OxAdd TransMet Transmetalation [Diaryl Pd(II) Complex] OxAdd->TransMet + Base Dehal Side Product: 3-Nitrobenzoic acid (Dehalogenation) OxAdd->Dehal H-donor solvent ArB (3-Methoxyphenyl)boronic acid (Boron Reagent) ArB->TransMet Proto Side Product: Anisole (Protodeboronation) ArB->Proto H2O / Base HomoB Side Product: 3,3'-Dimethoxybiphenyl (Homocoupling) ArB->HomoB O2 / Pd(II) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(3-Methoxyphenyl)- 5-nitrobenzoic acid RedElim->Product

    Catalytic cycle of Suzuki coupling highlighting major side-reaction branching pathways.

    Part 2: Quantitative Diagnostic Data

    Before adjusting your protocol, identify your specific side product. Use the following diagnostic table to correlate your LC-MS and TLC data with the structural identity of the contaminant.

    AnalyteIdentityFormation MechanismESI-MS (m/z)TLC Rf (Hex/EtOAc 1:1 + 1% AcOH)
    Target Product 3-(3-Methoxyphenyl)-5-nitrobenzoic acidCross-coupling272.06 [M-H]⁻0.35
    Side Product 1 AnisoleProtodeboronation109.06 [M+H]⁺0.90 (Highly volatile)
    Side Product 2 3,3'-DimethoxybiphenylBoronic acid homocoupling215.10[M+H]⁺0.85
    Side Product 3 3-Nitrobenzoic acidHydrodehalogenation166.01 [M-H]⁻0.40
    Side Product 4 Ethyl 3-(3-methoxyphenyl)-5-nitrobenzoateSolvent esterification302.10 [M+H]⁺0.75

    Part 3: Troubleshooting FAQs

    Q1: My overall yield is below 30%, and I detect a strong, sweet, ether-like odor during the aqueous workup. What is happening? A1: You are experiencing protodeboronation , which yields anisole (methoxybenzene). This is a base-catalyzed hydrolysis of the C-B bond that competes directly with the transmetalation step [1]. Causality & Solution: While sterically hindered, bulky phosphine ligands (like SPhos or XPhos) are often used to force difficult couplings, they can paradoxically accelerate protodeboronation by slowing down transmetalation relative to hydrolysis [2]. Switch to a standard bidentate ligand like dppf, reduce the base strength (use K₃PO₄ instead of NaOH), and ensure your solvent system is a biphasic mixture (e.g., 1,4-Dioxane/H₂O) to partition the boronic acid away from the bulk aqueous base.

    Q2: LC-MS shows a massive peak at m/z 215.10. Why is my boronic acid reacting with itself? A2: This is homocoupling , resulting in 3,3'-dimethoxybiphenyl. Causality & Solution: Homocoupling is an oxidative process driven by trace oxygen in your reaction vessel. Oxygen re-oxidizes the Pd(0) species to Pd(II), allowing two equivalents of the boronic acid to transmetalate and couple [3]. You must implement a strict degassing protocol. Sparging the solvent with Argon for 30 minutes or utilizing three freeze-pump-thaw cycles will eliminate this side product.

    Q3: I am recovering 3-nitrobenzoic acid (m/z 166) instead of my starting halide. Is the catalyst destroying my starting material? A3: You are observing hydrodehalogenation . Causality & Solution: The strongly electron-withdrawing nitro group activates the aryl bromide for rapid oxidative addition [4]. However, if the resulting Pd(II) complex is exposed to hydrogen donors (such as primary/secondary alcohols or certain amine bases), it undergoes β -hydride elimination followed by reductive elimination of the hydride and the aryl group. Completely remove ethanol or isopropanol from your solvent system and replace it with an aprotic solvent like 1,4-Dioxane [5].

    Part 4: Validated Experimental Protocol

    This protocol utilizes an acid-base extraction strategy. Because the target molecule contains a carboxylic acid, we can easily separate it from neutral side products (anisole, dimethoxybiphenyl) without requiring initial column chromatography.

    Materials & Reagents:

    • Aryl Halide: 3-Bromo-5-nitrobenzoic acid (1.0 equiv, 10 mmol, 2.46 g)

    • Boron Reagent: (3-Methoxyphenyl)boronic acid (1.2 equiv, 12 mmol, 1.82 g)

    • Catalyst: Pd(dppf)Cl₂ (5 mol%, 0.5 mmol, 0.36 g)

    • Base: K₃PO₄ (2.0 equiv, 20 mmol, 4.24 g)

    • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)

    Step-by-Step Methodology:

    • Atmosphere Control & Degassing (Critical Step):

      • Add 40 mL of 1,4-Dioxane and 10 mL of H₂O to a Schlenk flask.

      • Sparge the solvent mixture with high-purity Argon for exactly 30 minutes.

      • Self-Validation: The absence of dissolved O₂ is confirmed if no black Pd black precipitates during the first 2 hours of the reaction.

    • Reagent Loading:

      • Under a positive flow of Argon, add the 3-bromo-5-nitrobenzoic acid, (3-methoxyphenyl)boronic acid, and K₃PO₄ to the flask.

      • Add the Pd(dppf)Cl₂ catalyst last.

      • Causality Note: Adding the catalyst last prevents premature coordination with un-degassed solid surfaces.

    • Reaction Execution:

      • Seal the flask and heat to 80 °C in an oil bath with vigorous stirring (800 rpm) to ensure the biphasic mixture acts as a pseudo-emulsion.

      • Self-Validation: Monitor via LC-MS after 4 hours. The reaction is complete when the aryl halide signal (m/z 244/246) is indistinguishable from baseline noise.

    • Acid-Base Purification (The "Expertise" Step):

      • Cool the mixture to room temperature and dilute with 50 mL of EtOAc and 50 mL of H₂O.

      • Add 1M NaOH until the aqueous layer reaches pH 10. Extract and discard the organic layer .

      • Causality Note: At pH 10, your target product is a water-soluble carboxylate salt. The destructive neutral side products (anisole, homocoupled biphenyl) remain in the EtOAc and are safely discarded.

      • Carefully acidify the aqueous layer with 2M HCl until pH 2 is reached.

      • Self-Validation: A dense, pale-yellow precipitate will form immediately. This is your pure 3-(3-Methoxyphenyl)-5-nitrobenzoic acid.

    • Isolation:

      • Filter the precipitate over a Büchner funnel, wash with cold water (2 x 20 mL), and dry under high vacuum at 45 °C overnight.

    References

    • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
    • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
    • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - BenchChem.
    • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid - BenchChem.
    • A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid - BenchChem.

    Validation & Comparative

    A Comparative Guide to the Biological Activity of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid's Potential Biological Performance, Supported by Inferred Experimental Data from Structurally Related Analogs.

    Introduction

    In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores within a single molecular scaffold is a cornerstone of novel drug discovery. The compound 3-(3-Methoxyphenyl)-5-nitrobenzoic acid presents an intriguing case study, integrating two moieties of significant biological relevance: the methoxyphenyl group and the nitrobenzoic acid core. The methoxyphenyl group is a common feature in a multitude of bioactive compounds, known to modulate pharmacokinetic properties and enhance therapeutic potential.[1][2] Similarly, nitrobenzoic acid derivatives have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer applications.[3][4][5]

    This guide provides a comprehensive validation framework for assessing the biological activity of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid. Due to the limited publicly available data on this specific molecule, this document establishes a predictive comparison based on the well-documented activities of its structural analogs. We will explore its potential in key therapeutic areas, provide detailed, self-validating experimental protocols for its evaluation, and present comparative data from related compounds to benchmark its potential efficacy.

    Predicted Biological Activities: A Synthesis of Structural Precedent

    The chemical architecture of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid suggests a multi-faceted biological profile. The strong electron-withdrawing nature of the nitro group (-NO₂) can significantly alter the electronic properties of the aromatic ring, a feature often associated with antimicrobial and anticancer mechanisms.[6][7] Concurrently, the 3-methoxyphenyl substituent can influence ligand-receptor interactions and cellular uptake, potentially directing the molecule's activity and specificity.[1][8] Based on these foundational principles, the primary activities to validate for this compound are anticancer, anti-inflammatory, and antimicrobial effects.

    I. Validation of Anticancer Potential

    The quest for novel anticancer agents has highlighted compounds that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in tumor progression.[1] Both nitrobenzoate and methoxyphenyl derivatives have shown promise in this area, making this a critical validation path for the target compound.[3][9]

    Causality Behind Experimental Choice: The MTT Assay

    To quantify cytotoxic effects, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method. Its selection is based on its ability to provide a reliable measure of cell viability by assessing mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is directly proportional to the number of living cells. This assay serves as an excellent primary screen to determine the concentration-dependent cytotoxic effect of a compound on various cancer cell lines.

    Experimental Protocol: MTT Assay for Cytotoxicity
    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a stock solution of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).[10]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

    Comparative Data: Anticancer Activity of Structural Analogs

    The following table summarizes the reported IC₅₀ values for various methoxyphenyl and nitrobenzoic acid derivatives against common cancer cell lines, providing a benchmark for evaluating the performance of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid.

    Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
    4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)~15[11]
    3,3',4',5'-TetramethoxychalconeHep G2 (Liver)1.8[12]
    3-(4-methoxyphenyl)-5-phenyl-pyrazolineMCF-7 (Breast)<10[13]
    2-(3,4-Dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-oneMCF-7 (Breast)68.59 µg/mL[14]
    3',4',5-TrihydroxyflavoneA549 (Lung)<25[15]
    Reference Drug: Etoposide Various Variable [10]
    Visualization: Generalized Apoptotic Pathway

    Many anticancer agents function by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways, which are common targets for chemotherapeutic compounds.

    G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Ligand Binding ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Cellular Stress Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Generalized overview of major apoptotic signaling pathways.

    Caption: Generalized overview of major apoptotic signaling pathways.

    II. Validation of Anti-inflammatory Potential

    Chronic inflammation is implicated in a wide array of diseases. Key mediators of the inflammatory response include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, whose production is often regulated by the NF-κB and MAPK signaling pathways.[16] Derivatives of both methoxyphenyl- and nitrobenzoic acid-containing structures have been reported to possess anti-inflammatory properties, often by inhibiting these key mediators.[8][12][17]

    Causality Behind Experimental Choice: Nitric Oxide (NO) Inhibition Assay

    The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) is a standard and highly relevant in vitro model for assessing anti-inflammatory activity. Macrophages, when activated by LPS, produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[16] Measuring the reduction of NO in the culture medium in the presence of a test compound provides a direct indication of its potential to modulate inflammatory responses. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.

    Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
    • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells as described previously. Seed cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

    • Compound Pre-treatment: Treat the cells with various concentrations of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid for 1-2 hours before inducing inflammation.

    • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with a known inhibitor like Dexamethasone as a reference.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Quantification (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.

    Comparative Data: Anti-inflammatory Activity of Structural Analogs
    Compound Class/DerivativeAssayIC₅₀ (µM)Reference
    3,3',4',5'-TetramethoxychalconeNO Inhibition (LPS-stimulated RAW 264.7)0.3[12]
    2-(1-ethyl propylidene- hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-oneCarrageenan-induced paw edema (in vivo)More potent than Diclofenac[8]
    3-(2,4-dihydroxyphenyl)phthalideNO Inhibition (LPS-stimulated RAW 264.7)Potent inhibition[18]
    Nitrooxy derivatives of nitrobenzoic acidCytokine Production (IL-1β, IL-6, TNF-α)Reduction observed[3]
    Reference Drug: Dexamethasone NO Inhibition Potent Standard
    Visualization: NF-κB Inflammatory Signaling Pathway

    The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Anti-inflammatory compounds often act by inhibiting this pathway.

    cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB / IκBα (Inactive Complex) IkB->NFkB_IkB Sequesters NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Transcription Binds to DNA caption Simplified NF-κB signaling pathway in inflammation.

    Caption: Simplified NF-κB signaling pathway in inflammation.

    III. Validation of Antimicrobial Potential

    The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[1] Nitro-containing compounds have a long history as antimicrobial agents, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[3] The methoxyphenyl moiety is also found in various natural and synthetic antimicrobial compounds.[1][2][19]

    Causality Behind Experimental Choice: Broth Microdilution for MIC

    The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium or fungus. This assay is selected for its quantitative output, reproducibility, and efficiency in testing multiple organisms and concentrations simultaneously. It provides a clear and universally understood measure of a compound's potency.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
    • Microorganism Preparation: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a standardized inoculum of approximately 5 × 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid in the broth to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a drug control with a standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. A viability indicator like resazurin can be added to aid visualization.

    Comparative Data: Antimicrobial Activity of Structural Analogs
    Compound Class/DerivativeTarget OrganismMIC (µg/mL or mM)Reference
    Eugenol (a methoxyphenol)S. aureusIC₅₀ = 0.75 mM[2][19]
    Vanillin (a methoxyphenol)S. aureusIC₅₀ = 1.38 mM[2][19]
    2-Chloro-5-nitrobenzoic acid derivativeS. aureus (MRSA)Comparable to Gentamicin[7]
    5-nitrofuryl derivative of 6-APAGram-positive bacteriaHigher than Ampicillin[20]
    Reference Drug: Ampicillin E. coli ~2-8 µg/mL Standard
    Reference Drug: Gentamicin S. aureus ~0.25-2 µg/mL Standard
    Visualization: Antimicrobial Discovery Workflow

    The process of identifying and validating a new antimicrobial agent follows a structured workflow, from initial screening to detailed characterization.

    A Compound Synthesis & Characterization B Primary Screening (e.g., Disk Diffusion) A->B C Quantitative Assay (MIC Determination) B->C Active Hits D Mechanism of Action Studies C->D E In Vivo Efficacy & Toxicity Testing D->E caption General workflow for antimicrobial drug discovery.

    Caption: General workflow for antimicrobial drug discovery.

    Conclusion

    While direct experimental validation of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is pending, a comprehensive analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent. The convergence of biological activities associated with both methoxyphenyl and nitrobenzoic acid scaffolds points toward promising anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide offer a robust, self-validating framework for systematically evaluating these activities. By benchmarking its performance against the established data of structural analogs, researchers can effectively position 3-(3-Methoxyphenyl)-5-nitrobenzoic acid within the broader context of medicinal chemistry and accelerate its journey from a compound of interest to a potential lead candidate.

    References

    • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

    • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Available from: [Link]

    • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

    • PMC. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

    • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available from: [Link]

    • Technion - Israel Institute of Technology. Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Available from: [Link]

    • PubChem. 3-Methoxy-5-nitrobenzoic acid. Available from: [Link]

    • PMC. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Available from: [Link]

    • PMC. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

    • PubMed. Synthesis and Antibacterial Activity of 5-nitrofuryl and 3-methoxy-2-nitrophenyl Derivatives of 6 Beta-Aminopenicillanic, 7 Beta-Aminocephalosporanic and 7 Beta-Aminodesacetoxy-Cephalosporanic Acids. Available from: [Link]

    • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

    • ResearchGate. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link]

    • ResearchGate. Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. Available from: [Link]

    • PMC. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Available from: [Link]

    • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Available from: [Link]

    • ResearchGate. Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. Available from: [Link]

    • Farmacia Journal. BIOEVALUATION OF THE ANTIMICROBIAL AND ANTI-PROLIFERATIVE POTENTIAL OF SOME DERIVATIVES OF 3,5-DINITRO-4-METHOXYAMINO-BENZOIC ACID. Available from: [Link]

    • MDPI. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Available from: [Link]

    • ResearchGate. Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Available from: [Link]

    • PubMed. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Available from: [Link]

    • MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Available from: [Link]

    • PubMed. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Available from: [Link]

    • New Journal of Chemistry (RSC Publishing). Design, synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. Available from: [Link]

    • ResearchGate. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Available from: [Link]

    • ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

    • Semantic Scholar. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Available from: [Link]

    • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

    • MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Available from: [Link]

    Sources

    Spectroscopic Evaluation and Synthetic Validation of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, I frequently evaluate the structural integrity and purity of biaryl building blocks synthesized via palladium-catalyzed cross-coupling. The synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid from its precursors—3-bromo-5-nitrobenzoic acid and 3-methoxyphenylboronic acid —represents a classic, highly efficient Suzuki-Miyaura reaction.

    This guide provides a rigorous spectroscopic comparison (NMR, IR) between the final biaryl product and its precursors. Furthermore, it details a self-validating experimental protocol designed for high-fidelity isolation, ensuring that researchers and drug development professionals can confidently replicate and verify this synthetic workflow.

    Mechanistic Rationale & Experimental Workflow

    The construction of the biaryl core relies on the robust catalytic cycle of the Suzuki-Miyaura coupling: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated arylboronic acid, and subsequent reductive elimination to yield the biaryl product.

    To ensure high purity without the need for exhaustive chromatography, the workflow leverages the trifunctional nature of the product. By exploiting the carboxylic acid moiety, an orthogonal acid-base extraction strategy is employed as a self-validating purification system.

    Workflow N1 Precursors 3-Bromo-5-nitrobenzoic acid & 3-Methoxyphenylboronic acid N2 Catalytic Coupling Pd(PPh3)4, K2CO3, 90°C N1->N2 Degassed Solvent N3 Phase Separation EtOAc / H2O (pH > 9) N2->N3 Quench & Filter N4 Impurity Removal Discard Organic Phase N3->N4 Extract N5 Acidification HCl (aq) to pH 2 N3->N5 Aqueous Phase N6 3-(3-Methoxyphenyl)- 5-nitrobenzoic acid N5->N6 Filter & Dry

    Synthetic workflow and purification strategy for 3-(3-Methoxyphenyl)-5-nitrobenzoic acid.

    Self-Validating Experimental Protocol

    This protocol is designed not just as a sequence of steps, but as a logically driven system where each chemical choice serves a specific mechanistic purpose.

    Step 1: Reaction Setup & Degassing
    • Procedure: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the mixture with N₂ for 15 minutes before adding Pd(PPh₃)₄ (0.05 eq).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the arylboronic acid and the degradation of the Pd(0) catalyst. Potassium carbonate (K₂CO₃) is utilized to activate the boronic acid via the formation of a reactive boronate complex, a strict prerequisite for the transmetalation step.

    Step 2: Catalytic Coupling
    • Procedure: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours. Monitor via TLC (DCM:MeOH 9:1 with a drop of acetic acid).

    • Causality: The elevated temperature overcomes the activation energy barrier for the oxidative addition of the electron-deficient aryl bromide. The addition of acetic acid to the TLC eluent prevents the carboxylic acid from streaking on the silica gel, ensuring accurate reaction monitoring.

    Step 3: Orthogonal Purification (Acid-Base Extraction)
    • Procedure: Cool the mixture, filter through a Celite pad to remove palladium black, and concentrate to remove dioxane. Dilute the aqueous residue with water, adjust the pH to >9 with 1M NaOH, and wash with Ethyl Acetate (3 × 50 mL). Discard the organic layers. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under a vacuum.

    • Causality: Because the target molecule contains a carboxylic acid, maintaining a basic aqueous phase during the initial extraction ensures the product remains water-soluble as a carboxylate salt. This allows neutral impurities—such as triphenylphosphine oxide and homocoupled byproducts—to partition into the organic phase and be discarded. Subsequent acidification protonates the carboxylate, driving the precipitation of the pure product and self-validating the isolation.

    Spectroscopic Comparison & Data Interpretation

    To verify the success of the coupling, comparative spectroscopic analysis is essential. The tables below summarize the expected and literature-grounded spectral data for the precursors and the final product.

    Table 1: ¹H NMR Comparison (DMSO-d₆, 400 MHz)
    Proton Assignment3-Bromo-5-nitrobenzoic acid3-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-5-nitrobenzoic acid
    Carboxylic -OH ~13.5 (br s, 1H)-~13.5 (br s, 1H)
    Boronic -OH -8.02 (br s, 2H)-
    Ar-H (Nitrobenzoate) 8.59 (t, 1H), 8.52 (t, 1H), 8.38 (t, 1H)-8.65 (t, 1H), 8.55 (t, 1H), 8.45 (t, 1H)
    Ar-H (Methoxyphenyl) -7.42 (m, 2H), 7.28 (t, 1H), 6.95 (dd, 1H)7.45 (t, 1H), 7.35 (d, 1H), 7.30 (s, 1H), 7.05 (dd, 1H)
    Methoxy -CH₃ -3.78 (s, 3H)3.85 (s, 3H)
    Table 2: Key IR Absorptions (ATR, cm⁻¹)
    Functional Group3-Bromo-5-nitrobenzoic acid3-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-5-nitrobenzoic acid
    O-H stretch 3100-2500 (broad)3350-3200 (broad)3100-2500 (broad)
    C=O stretch 1705-1698
    N-O stretch 1535, 1345-1530, 1348
    C-O-C stretch -1255, 10401245, 1035
    C-Br stretch 670--
    Data Interpretation
    • NMR Analysis: The ¹H NMR of 3-bromo-5-nitrobenzoic acid in DMSO-d₆ exhibits three distinct, closely spaced triplet-like signals at δ 8.38, 8.52, and 8.59 ppm (1)[1]. Upon successful cross-coupling, the disappearance of the broad boronic acid OH protons (~8.0 ppm) (2)[2] and the integration of the methoxy singlet at δ 3.85 ppm confirm the union of the two fragments. The breaking of the pseudo-symmetry in the nitrobenzoate ring subtly shifts its aromatic protons due to the anisotropic effects of the newly attached biaryl system.

    • IR Analysis: The precursor 3-bromo-5-nitrobenzoic acid shows a characteristic C=O stretch at ~1705 cm⁻¹ and N-O stretches at 1535 and 1345 cm⁻¹ (3)[3]. The 3-methoxyphenylboronic acid contributes a strong C-O-C asymmetric stretch at ~1255 cm⁻¹[2]. The final product's IR spectrum is a composite of these features, notably retaining the carboxylic and nitro signals while successfully incorporating the ether stretch. The absence of the C-Br stretch (~670 cm⁻¹) further validates the consumption of the starting material.

    Conclusion

    By correlating the disappearance of precursor-specific handles (C-Br, B-OH) with the emergence of unified biaryl signals in both NMR and IR spectra, researchers can definitively validate the synthesis of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid. The orthogonal acid-base extraction protocol ensures that the spectroscopic data remains free from catalyst and homocoupled artifacts, providing a highly reliable standard for downstream drug development applications.

    References

    • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 Source: PubChem, National Institutes of Health URL:[Link]

    • (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 Source: PubChem, National Institutes of Health URL:[Link]

    • Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-Nitrobenzoic Acid and Amines Under Solvent Free Conditions Source: ResearchGate / European Chemical Bulletin URL:[Link]

    Sources

    Safety Operating Guide

    3-(3-Methoxyphenyl)-5-nitrobenzoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling and Disposal of 3-(3-Methoxyphenyl)-5-nitrobenzoic Acid

    As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the benchtop. 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is a specialized nitroaromatic carboxylic acid utilized in advanced drug development and synthetic chemistry. Due to its specific functional groups—a reactive carboxylic acid, an electron-withdrawing nitro group, and a lipophilic methoxybiphenyl core—it requires stringent operational and disposal protocols.

    This guide provides a self-validating system for its safe handling, ensuring regulatory compliance, environmental protection, and laboratory safety.

    Physicochemical Profiling & Hazard Causality

    To manage a chemical effectively, one must understand why it behaves the way it does. The disposal and handling protocols for this compound are dictated by three structural features:

    • The Nitroaromatic Core: Nitro groups (-NO 2​ ) are highly electron-withdrawing. While stable under standard conditions, nitroaromatics can decompose exothermically if subjected to extreme heat, strong bases, or strong reducing agents[1]. Furthermore, nitroaromatic compounds are notoriously persistent in the environment and exhibit significant aquatic toxicity (GHS Hazard H412)[2].

    • The Carboxylic Acid (-COOH): This moiety imparts mild acidity. It will react exothermically with strong bases and can corrode certain materials over time[1].

    • Physical State (Dust Hazard): As a solid powder, it poses an inhalation risk (H335) and can cause serious eye (H319) and skin irritation (H315)[2],[3]. Furthermore, the enrichment of fine organic dust in the air can lead to a severe dust explosion hazard[4].

    Table 1: Hazard Summary and Required Mitigation

    Hazard ClassGHS CodeCausality / MechanismMitigation Strategy
    Skin/Eye Irritant H315, H319Acidic proton and lipophilic core disrupt lipid bilayers in skin/eyes.Wear nitrile gloves, lab coat, and tight-sealing safety goggles[1].
    Respiratory Irritant H335Fine particulate matter deposits in the respiratory tract.Handle in a fume hood; avoid dust formation (P261)[2].
    Aquatic Toxicity H412Nitroaromatics bioaccumulate and disrupt aquatic ecosystems.Zero drain disposal. Collect all waste for incineration[2].
    Dust Explosion N/AHigh surface-area-to-volume ratio of airborne organic powders.Keep away from open flames; use non-sparking tools[4].

    Experimental Workflow: Safe Handling Protocol

    Before generating waste, the handling of the pristine material must be carefully controlled to prevent contamination and exposure.

    Step-by-Step Handling Procedure:

    • Preparation: Ensure the chemical fume hood is fully operational. Verify that eyewash stations and safety showers are accessible within a 10-second walking distance[1].

    • PPE Donning: Equip standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). If handling bulk quantities outside of a hood where dust cannot be controlled, a NIOSH-approved N95/P100 particulate respirator is required[1].

    • Weighing: Use an anti-static weigh boat. To prevent aerosolization, do not drop the powder from a height. Transfer slowly using a clean, grounded, non-sparking spatula.

    • Dissolution: When dissolving the compound in organic solvents (e.g., DMSO, Methanol), add the solvent slowly down the side of the glassware to the powder—not vice versa—to minimize dust displacement.

    • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water immediately after handling (P264)[2],[5].

    Waste Segregation & Disposal Protocols

    Because 3-(3-Methoxyphenyl)-5-nitrobenzoic acid is harmful to aquatic life[2], it must never be introduced into the municipal water system. Chemical waste generators must classify this waste according to EPA guidelines (40 CFR Parts 261.3)[6].

    Step-by-Step Disposal Methodologies:

    A. Solid Waste (Powders, Contaminated PPE, and Consumables)

    • Collect all residual powder, contaminated weigh boats, pipette tips, and gloves.

    • Place items into a robust, leak-proof polyethylene bag or a dedicated solid hazardous waste container[7].

    • Label the container clearly as "Hazardous Solid Waste: Toxic/Irritant (Contains Nitroaromatic Carboxylic Acid)".

    • Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases[1],[6].

    B. Liquid Organic Waste (Solvent Mixtures)

    • If the compound is dissolved in organic solvents, determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

    • Transfer the solution to the appropriate High-Density Polyethylene (HDPE) or COEX liquid waste carboy[7].

    • Crucial Rule: Do not mix this acidic, nitroaromatic waste with strong reducing agents, amines, or strong bases, as this can trigger a dangerous exothermic reaction[1],[7].

    • Keep the container tightly closed at all times when not actively adding waste (P403+P233)[2].

    C. Aqueous Waste (Neutralized Solutions)

    • Even if the carboxylic acid is neutralized to a water-soluble salt, the nitroaromatic core remains toxic to aquatic life[2].

    • Collect all aqueous rinses in an "Aqueous Hazardous Waste" container.

    • Dispose of via a certified waste management facility for high-temperature incineration[8].

    WasteSegregation Start 3-(3-Methoxyphenyl)-5-nitrobenzoic acid Waste Generated State What is the physical state? Start->State Solid Solid Waste (Powder, Weigh Boats, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Rinses) State->Liquid Liquid BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid OrgSolv Dissolved in Organic Solvent? Liquid->OrgSolv Organic AqSolv Aqueous Solution? Liquid->AqSolv Aqueous BinOrg Organic Solvent Waste Bin (Halogenated vs Non-Halogenated) OrgSolv->BinOrg BinAq Aqueous Hazardous Waste Bin (DO NOT DRAIN SINK) AqSolv->BinAq

    Decision tree for the segregation and disposal of 3-(3-Methoxyphenyl)-5-nitrobenzoic acid waste.

    Emergency Spill Response Plan

    In the event of an accidental release, immediate and systematic action is required to prevent inhalation exposure and environmental contamination.

    Step-by-Step Spill Clean-Up Protocol:

    • Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area. Ensure the room's exhaust ventilation is operating at maximum capacity[2],[3].

    • PPE Donning: Responders must wear tight-sealing safety goggles, nitrile gloves, and a particulate respirator (EN 149 / NIOSH N95) to protect against airborne dust[4],[1].

    • Containment: Prevent the powder from spreading. Do not use a dry brush or compressed air , as this will dangerously aerosolize the chemical[4].

    • Mechanical Collection: Use a slightly damp, non-reactive absorbent pad to cover the powder, or carefully sweep up the material using non-sparking tools (e.g., a plastic scoop)[3],[6].

    • Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., a small amount of methanol or isopropanol), followed by a thorough wash with soap and water[2].

    • Disposal: Place all collected material and contaminated cleaning supplies into a sealed container. Label it as hazardous spill waste and transfer it to the approved waste disposal plant[2].

    SpillResponse Spill Accidental Spill Detected Assess Evacuate Area & Ventilate (Avoid Dust Inhalation) Spill->Assess PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Assess->PPE Contain Containment (Do not use compressed air) PPE->Contain Collect Mechanical Collection (Non-sparking scoop / damp pad) Contain->Collect Decon Decontaminate Surface (Solvent wipe -> Soap & Water) Collect->Decon Dispose Transfer to Solid Waste Bin (Label as Hazardous Spill) Decon->Dispose

    Step-by-step emergency response workflow for accidental chemical spills.

    Regulatory and Logistical Compliance

    • Storage: Store locked up in a tightly closed container within a cool, dry, well-ventilated area (P403+P233, P405)[2],[6].

    • Transport: While specific UN numbers for this exact derivative may vary depending on the formulation, nitrobenzoic acids are often transported under general regulations for toxic or irritant solids. Always consult the specific manufacturer's SDS prior to shipping.

    • Final Destruction: The EPA-recommended method for bulk quantities of contaminated organic compounds and nitroaromatics is controlled high-temperature incineration[8]. Do not attempt chemical neutralization as a final disposal method without consulting your Environmental Health and Safety (EHS) department.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.